N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23FN2O5S2 and its molecular weight is 478.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
One key application is in the study of drug metabolism and pharmacokinetics. For instance, research on similar compounds has explored their disposition and metabolism within the human body, focusing on aspects such as elimination pathways, half-life, and principal circulating components in plasma. Such studies are crucial for understanding how drugs are processed by the body, which aids in optimizing their efficacy and safety profiles (Renzulli et al., 2011).
Molecular Interaction Studies
Another significant application involves the molecular interaction studies of these compounds, particularly how they bind to specific receptors or proteins. This is fundamental in the development of drugs targeting specific molecular pathways. For example, research on similar compounds has contributed to the understanding of antagonist interactions with cannabinoid receptors, providing insights into the steric binding interaction and the potential for antagonist activity (Shim et al., 2002).
Synthesis and Bioactivity of Novel Compounds
Research also focuses on the synthesis and characterization of novel compounds and their metal complexes, examining their structure, bioactivity, and potential applications. This encompasses the exploration of new therapeutic agents with antibacterial or antifungal properties. For example, the study of new benzamides and their copper and cobalt complexes highlights the structural determination and evaluation of antibacterial activity against various strains, showcasing the potential for developing novel antimicrobial agents (Khatiwora et al., 2013).
Development of Diagnostic and Therapeutic Agents
Furthermore, these compounds are involved in the development of diagnostic and therapeutic agents, particularly in the context of neurodegenerative diseases and cancer. For instance, the use of selective serotonin 1A receptor imaging probes in Alzheimer's disease patients provides valuable information for diagnosing and understanding the progression of neurological disorders (Kepe et al., 2006).
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S2/c23-18-6-8-19(9-7-18)25(20-12-15-31(27,28)16-20)22(26)17-4-10-21(11-5-17)32(29,30)24-13-2-1-3-14-24/h4-12,15,20H,1-3,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXZGODQLHPWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.